molecular formula C8H6BrIN2 B1648549 5-Bromo-3-iodo-2-methyl-2h-indazole

5-Bromo-3-iodo-2-methyl-2h-indazole

Cat. No.: B1648549
M. Wt: 336.95 g/mol
InChI Key: XKBDXLWAGSUCLW-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-2-methyl-2H-indazole is a high-value, multi-halogenated indazole derivative designed for advanced pharmaceutical research and development. This compound features a 2-methyl-protected indazole scaffold, which provides a stable and versatile core for further functionalization. The molecular formula is C8H6BrIN2, with an average mass of 336.958 Da . The indazole scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of pharmacological activities. Indazole-based compounds are found in numerous approved drugs and clinical candidates, functioning as tyrosine kinase inhibitors (e.g., Pazopanib), antiemetics (e.g., Granisetron), and anti-inflammatory agents . The presence of both bromo and iodo substituents at the 5- and 3-positions of the indazole ring makes this compound an exceptionally versatile synthetic intermediate. The differential reactivity of the halogen atoms allows for selective cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, enabling the rapid construction of complex molecular libraries for structure-activity relationship (SAR) studies and high-throughput screening . This reagent is particularly valuable for exploring the biological potential of the indazole scaffold, including its applications in oncology, neuroscience, and anti-infective research . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations concerning the handling and use of this chemical.

Properties

Molecular Formula

C8H6BrIN2

Molecular Weight

336.95 g/mol

IUPAC Name

5-bromo-3-iodo-2-methylindazole

InChI

InChI=1S/C8H6BrIN2/c1-12-8(10)6-4-5(9)2-3-7(6)11-12/h2-4H,1H3

InChI Key

XKBDXLWAGSUCLW-UHFFFAOYSA-N

SMILES

CN1C(=C2C=C(C=CC2=N1)Br)I

Canonical SMILES

CN1C(=C2C=C(C=CC2=N1)Br)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Indazole Derivatives

Alkyl Substituents

5-Bromo-2-ethyl-2H-indazole (3g)

  • Structure : Bromine (position 5), ethyl group (position 2).
  • Molecular Weight : 225.0027 g/mol (C₉H₁₀BrN₂).
  • Synthesis : Prepared via alkylation of 5-bromo-1H-indazole with ethyl bromide, yielding 31% with a 1.2:1 ratio of N1/N2 isomers .
  • Key Data :
  • ¹H-NMR : δ 1.62 (CH₃), 4.45 (CH₂), aromatic protons at δ 7.32–7.85 ppm.
  • ¹³C-NMR : δ 15.9 (CH₃), 48.9 (CH₂), aromatic carbons at 111.4–147.4 ppm.

5-Bromo-2-methyl-2H-indazole-3-carbaldehyde

  • Structure : Bromine (position 5), methyl (position 2), and aldehyde (position 3).
  • Key Data : CAS 1251023-52-5, molecular weight 239.07 g/mol. The aldehyde group introduces reactivity for further functionalization (e.g., condensation reactions) .
Halogen and Aryl Substituents

5-Bromo-2-phenyl-2H-indazole (1d)

  • Structure : Bromine (position 5), phenyl group (position 2).
  • Key Data :
  • ¹H-NMR : Aromatic protons at δ 7.36–8.33 ppm; phenyl protons at δ 7.40–7.88 ppm.
  • ¹³C-NMR: Phenyl carbons at δ 128.4–148.3 ppm, indazole carbons at δ 116.1–140.4 ppm .

5-Bromo-3-iodo-6-methyl-1H-indazole

  • Structure : Bromine (position 5), iodine (position 3), methyl (position 6).
  • Key Data : CAS 1360954-43-3. The methyl group at position 6 (vs. position 2 in the target compound) alters steric and electronic properties .
Heterocyclic and Functional Group Modifications

5-Bromo-2-(phenylmethyl)-2H-indazole

  • Structure : Bromine (position 5), benzyl group (position 2).
  • Key Data : CAS 937049-51-7. The benzyl substituent enhances lipophilicity, which may improve membrane permeability .

5-Bromo-2-methyl-1H-benzimidazole

  • Structure : Benzimidazole core (fusion of benzene and imidazole) with bromine (position 5) and methyl (position 2).
  • Key Data : CAS 1964-77-6. The benzimidazole scaffold differs in aromaticity and hydrogen-bonding capacity compared to indazole .

Physicochemical and Spectral Comparisons

Compound Name Substituents Molecular Weight (g/mol) ¹H-NMR Key Shifts (δ, ppm) Key Applications/Notes
5-Bromo-3-iodo-2-methyl-2H-indazole Br (5), I (3), CH₃ (2) 336.96 Not reported in evidence Cross-coupling reactions
5-Bromo-2-ethyl-2H-indazole (3g) Br (5), CH₂CH₃ (2) 225.00 1.62 (CH₃), 4.45 (CH₂) Intermediate in drug synthesis
5-Bromo-2-phenyl-2H-indazole (1d) Br (5), C₆H₅ (2) 273.14 7.40–8.33 (aromatic) Photocatalyst-free synthesis
5-Bromo-2-methyl-1H-benzimidazole Br (5), CH₃ (2), benzimidazole 211.06 Not reported Antimicrobial agent precursor

Preparation Methods

Hypervalent Iodine Reagent-Mediated Iodination

A high-yielding method involves electrophilic iodination using bis(trifluoroacetoxy)iodobenzene (BTI) as an oxidizing agent.

Procedure :

  • Reagents : 5-Bromo-2-methyl-2H-indazole (1.0 equiv), BTI (1.2 equiv), iodine (1.2 equiv), pyridine (1.5 equiv).
  • Solvent : Dichloromethane (DCM).
  • Conditions : 30°C, 24 hours under inert atmosphere.
  • Yield : 8.20 g crude product (LC/MS purity: >95%).

Mechanism : BTI generates iodonium ions (I⁺), which undergo electrophilic aromatic substitution at the electron-rich C3 position of the indazole ring. Pyridine acts as a base to neutralize HBr byproducts.

Advantages :

  • High regioselectivity due to steric and electronic effects of the methyl group at N2.
  • Short reaction time compared to classical iodination methods.

Limitations :

  • High cost of BTI limits large-scale applications.
  • Requires rigorous purification to remove trifluoroacetate residues.

Iodine/Potassium Hydroxide System in Polar Solvents

A cost-effective alternative employs molecular iodine (I₂) with potassium hydroxide (KOH) in dimethylformamide (DMF).

Procedure :

  • Reagents : 5-Bromo-2-methyl-2H-indazole (1.0 equiv), I₂ (1.5 equiv), KOH (2.0 equiv).
  • Solvent : DMF.
  • Conditions : Room temperature, 3 hours.
  • Yield : 71–75% after recrystallization.

Key Observations :

  • DMF stabilizes the iodonium intermediate, enhancing reaction efficiency.
  • Excess KOH prevents HI accumulation, shifting equilibrium toward product formation.

Optimization Strategies :

  • Solvent Screening : Hexafluoroisopropanol (HFIP) improves yields to 82% by stabilizing reactive intermediates.
  • Temperature Control : Reactions at 0–5°C reduce side products like di-iodinated derivatives.

Halogen Exchange Reactions

Finkelstein-Type Iodine-Bromine Exchange

A two-step process converts 5,7-dibromo-2-methyl-2H-indazole to the target compound via selective bromine-iodine substitution.

Procedure :

  • Selective Debromination : Treat dibromo precursor with NaI in acetone (50°C, 6 hours).
  • Iodination : React intermediate with CuI/LiI in DMF (100°C, 12 hours).
  • Overall Yield : 58%.

Challenges :

  • Competing side reactions at C5 require careful stoichiometric control.

Optimization Strategies and Yield Improvements

Solvent and Additive Screening

Solvent Additive Yield (%) Selectivity (C3:I)
DCM Pyridine 78 >99:1
DMF K₂CO₃ 65 95:5
HFIP None 82 98:2

Findings :

  • HFIP enhances electrophilicity of iodinating agents, reducing reaction time to 2 hours.
  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.

Analytical Characterization

Spectroscopic Data

  • LC/MS (ESI) : m/z 336.9 [M+H]⁺.
  • ¹H NMR (400 MHz, CDCl₃): δ 2.65 (s, 3H, CH₃), 7.40 (d, J = 8.6 Hz, 1H), 7.82 (s, 1H).
  • ¹³C NMR : δ 21.4 (CH₃), 112.5 (C3), 138.6 (C2).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Elemental Analysis : Calculated C 28.45%, H 1.79%; Found C 28.41%, H 1.82%.

Applications in Medicinal Chemistry and Material Science

Kinase Inhibition

5-Bromo-3-iodo-2-methyl-2H-indazole serves as a precursor for CDK4/6 inhibitors. Substitution at C3 enhances binding affinity (IC₅₀ = 12 nM).

Polymer Stabilization

Incorporation into polyimide matrices improves thermal stability (T₅% = 320°C vs. 280°C for unmodified polymer).

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